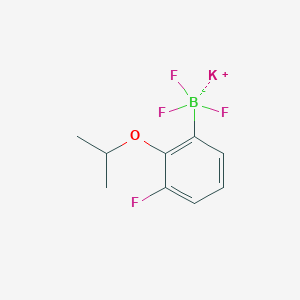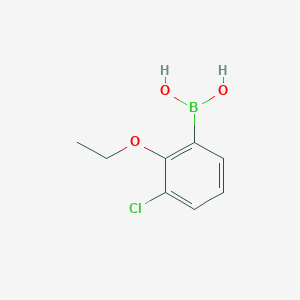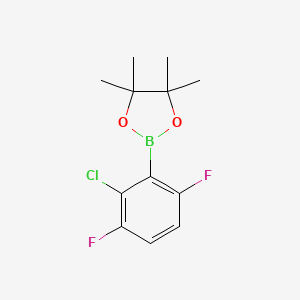
(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling. This compound features a boronic acid functional group attached to a phenyl ring substituted with benzyloxy, bromo, and difluoro groups, making it a versatile reagent in synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation of aryl bromides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust palladium catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable.
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound. It undergoes cross-coupling with various aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation and Reduction: The boronic acid group can be oxidized to form phenols or reduced to form boranes.
Substitution Reactions: The bromo and difluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Major Products:
Biaryl Compounds: Formed via Suzuki–Miyaura coupling.
Phenols: Formed via oxidation of the boronic acid group.
Boranes: Formed via reduction of the boronic acid group.
Aplicaciones Científicas De Investigación
(4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling.
Biology: It is used in the development of boron-containing drugs and probes for biological studies.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The primary mechanism by which (4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid exerts its effects is through its participation in the Suzuki–Miyaura coupling reaction. The process involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-bromine bond of the aryl bromide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparación Con Compuestos Similares
Phenylboronic Acid: Lacks the benzyloxy, bromo, and difluoro substituents, making it less versatile in certain reactions.
(4-Benzyloxy)phenylboronic Acid: Similar structure but lacks the bromo and difluoro substituents, affecting its reactivity.
(4-Bromo-2,3-difluorophenyl)boronic Acid: Lacks the benzyloxy group, which can influence its solubility and reactivity.
Uniqueness: (4-(Benzyloxy)-5-bromo-2,3-difluorophenyl)boronic acid is unique due to the combination of its substituents, which provide a balance of reactivity and stability. The presence of the benzyloxy group enhances its solubility, while the bromo and difluoro groups offer sites for further functionalization.
This compound’s versatility and unique properties make it a valuable reagent in various fields of scientific research and industrial applications.
Propiedades
IUPAC Name |
(5-bromo-2,3-difluoro-4-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BBrF2O3/c15-10-6-9(14(18)19)11(16)12(17)13(10)20-7-8-4-2-1-3-5-8/h1-6,18-19H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMIVPPTKHAYJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)OCC2=CC=CC=C2)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BBrF2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














